Fmoc-Asp(OtBu)-OPfp Fmoc-Asp(OtBu)-OPfp
Brand Name: Vulcanchem
CAS No.: 86061-01-0
VCID: VC21549853
InChI: InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C29H24F5NO6
Molecular Weight: 577.5 g/mol

Fmoc-Asp(OtBu)-OPfp

CAS No.: 86061-01-0

Cat. No.: VC21549853

Molecular Formula: C29H24F5NO6

Molecular Weight: 577.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Asp(OtBu)-OPfp - 86061-01-0

CAS No. 86061-01-0
Molecular Formula C29H24F5NO6
Molecular Weight 577.5 g/mol
IUPAC Name 4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Standard InChI InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m0/s1
Standard InChI Key DWYWJUBBXKYAMY-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Properties

Chemical Identity

Fmoc-Asp(OtBu)-OPfp has precise chemical characteristics that define its reactivity and utility in peptide synthesis:

ParameterValue
CAS Number86061-01-0
Molecular FormulaC29H24F5NO6
Molecular Weight577.5 g/mol
IUPAC Name4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Canonical SMILESCC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The compound's structure incorporates multiple functional groups that each serve distinct purposes in peptide synthesis protocols .

Physical and Chemical Properties

The physical and chemical properties of Fmoc-Asp(OtBu)-OPfp significantly impact its handling, storage, and application in laboratory settings:

PropertyCharacteristic
Physical AppearanceWhite to light yellow powder
Melting Point90-100°C
SolubilitySoluble in water or 1% acetic acid
Optical Rotation-3.0° to -1.0° (c=1 in chloroform)
Purity (typical)≥98.0% (HPLC)

The compound demonstrates excellent stability when properly stored, though it contains reactive functional groups designed to facilitate peptide bond formation .

Synthesis Methods

Standard Synthetic Approach

The synthesis of Fmoc-Asp(OtBu)-OPfp typically involves a multi-step process starting from protected aspartic acid derivatives. One documented synthetic route proceeds through the following pathway:

  • Beginning with N-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH)

  • Activation of the α-carboxylic acid group using isobutyl chloroformate in the presence of N-methylmorpholine

  • Formation of the pentafluorophenyl ester through reaction with pentafluorophenol

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-Asp(OtBu)-OPfp plays a critical role in modern peptide synthesis protocols, particularly in solid-phase peptide synthesis (SPPS). The compound's design offers several advantages:

  • The Fmoc group provides temporary protection of the α-amino group, removable under mild basic conditions

  • The tert-butyl ester (OtBu) protects the β-carboxyl side chain of aspartic acid

  • The pentafluorophenyl ester (OPfp) serves as an activated ester, facilitating rapid and efficient coupling reactions

This combination makes Fmoc-Asp(OtBu)-OPfp particularly valuable for synthesizing complex peptides with minimal side reactions or racemization .

Advantages in Coupling Reactions

The pentafluorophenyl ester functionality provides significant benefits in peptide bond formation:

  • Enhanced reactivity compared to unactivated carboxylic acids

  • Improved coupling efficiency, particularly in sterically hindered sequences

  • Reduced racemization during coupling compared to other activation methods

  • Compatibility with standard Fmoc-SPPS protocols

These advantages have established Fmoc-Asp(OtBu)-OPfp as a preferred building block for incorporating aspartic acid residues in peptide sequences .

Applications Beyond Peptide Synthesis

Beyond traditional peptide synthesis, Fmoc-Asp(OtBu)-OPfp finds application in:

  • Bioconjugation chemistry for creating peptide-protein hybrids

  • Pharmaceutical research for drug development

  • Preparation of peptide libraries for drug discovery programs

  • Development of peptide-based biomaterials

These diverse applications highlight the versatility of this reagent in modern chemical and biochemical research.

Storage ParameterRecommendation
Temperature-15°C to -25°C (optimal); -20°C (standard)
ContainerAirtight, desiccated
Light ExposureProtect from light
HumidityStore in dry conditions

Following these guidelines ensures the reagent maintains its high purity and reactivity for synthetic applications .

ConcentrationAmount of Solvent Required
1 mM1.7316 mL per mg
5 mM0.3463 mL per mg
10 mM0.1732 mL per mg

For optimal results, solutions should be prepared fresh and stored appropriately to prevent hydrolysis of the activated ester. When stored at -80°C, solutions remain stable for approximately 6 months; at -20°C, they should be used within 1 month .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator